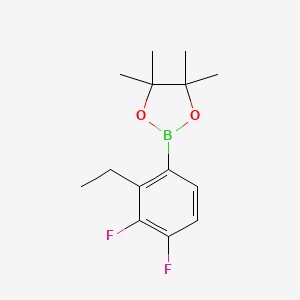![molecular formula C19H14O2 B14024612 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14024612.png)
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a butadienone moiety
Métodos De Preparación
The synthesis of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 2-bromo-1-phenylbutadiene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran.
Procedure: The 4-methoxyphenylacetylene is reacted with 2-bromo-1-phenylbutadiene in the presence of a palladium catalyst and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and butadiene moieties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with similar compounds such as:
1,2-Bis(4-methoxyphenyl)ethyne: This compound shares the methoxyphenyl and ethynyl groups but lacks the butadienone moiety, resulting in different chemical and physical properties.
1,2-Bis(4-methoxyphenyl)acetylene: Similar to the previous compound, it has the methoxyphenyl and ethynyl groups but differs in the overall structure and reactivity.
4-Methoxyphenylacetylene: This simpler compound serves as a starting material for the synthesis of more complex derivatives, including this compound.
Propiedades
Fórmula molecular |
C19H14O2 |
|---|---|
Peso molecular |
274.3 g/mol |
InChI |
InChI=1S/C19H14O2/c1-3-6-19(20)18-8-5-4-7-16(18)12-9-15-10-13-17(21-2)14-11-15/h4-8,10-11,13-14H,1H2,2H3 |
Clave InChI |
QJHKJTAYHQJGIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




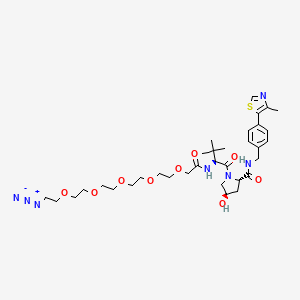

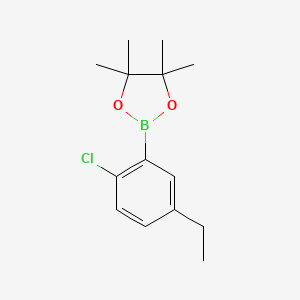

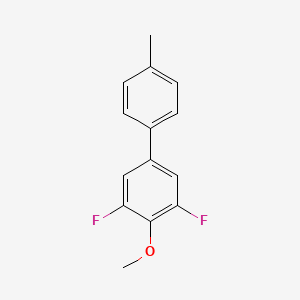
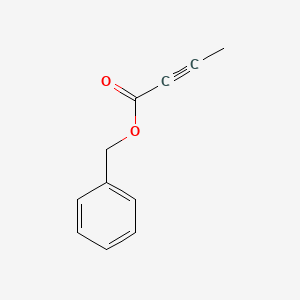


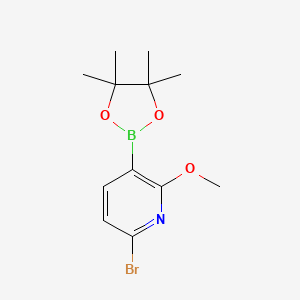
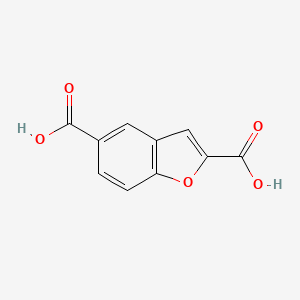
![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)
